molecular formula C15H18FN5O B2421845 3-[[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]methoxy]-6-methylpyridazine CAS No. 2320532-43-0

3-[[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]methoxy]-6-methylpyridazine

Cat. No. B2421845
CAS RN: 2320532-43-0
M. Wt: 303.341
InChI Key: RUXTZUBMLIRZQI-UHFFFAOYSA-N
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Description

3-[[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]methoxy]-6-methylpyridazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Mechanism of Action

The mechanism of action of 3-[[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]methoxy]-6-methylpyridazine is not yet fully understood. However, it has been suggested that the compound may exert its anticancer activity by inhibiting the activity of specific enzymes involved in cell division and proliferation. It may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 3-[[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]methoxy]-6-methylpyridazine can affect various biochemical and physiological processes. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It may also reduce inflammation by inhibiting the production of certain pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-[[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]methoxy]-6-methylpyridazine for lab experiments is its potent anticancer activity, which makes it a promising candidate for the development of new cancer treatments. However, one of the limitations of this compound is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for research on 3-[[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]methoxy]-6-methylpyridazine. One area of interest is the development of new anticancer therapies based on this compound. Another area of research is the investigation of its potential use as an anti-inflammatory agent and as a treatment for Alzheimer's disease. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential toxicity.

Synthesis Methods

The synthesis of 3-[[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]methoxy]-6-methylpyridazine involves several steps, including the reaction of 5-fluoropyrimidine-4-carbaldehyde with 4-piperidinemethanol, followed by the reaction of the resulting intermediate with 6-methylpyridazine-3-carbaldehyde. The final product is obtained after purification using column chromatography and recrystallization.

Scientific Research Applications

3-[[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]methoxy]-6-methylpyridazine has been extensively studied for its potential applications in various areas of scientific research. It has been found to exhibit significant anticancer activity, particularly against breast cancer cells. It has also been investigated for its potential use as an anti-inflammatory agent and as a treatment for Alzheimer's disease.

properties

IUPAC Name

3-[[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methoxy]-6-methylpyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN5O/c1-11-2-3-14(20-19-11)22-9-12-4-6-21(7-5-12)15-13(16)8-17-10-18-15/h2-3,8,10,12H,4-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUXTZUBMLIRZQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OCC2CCN(CC2)C3=NC=NC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-4-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine

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